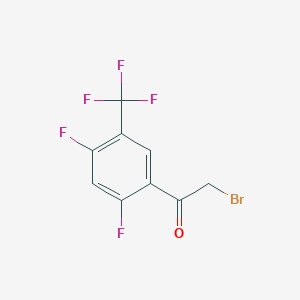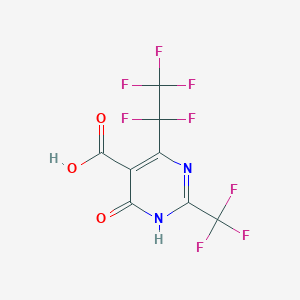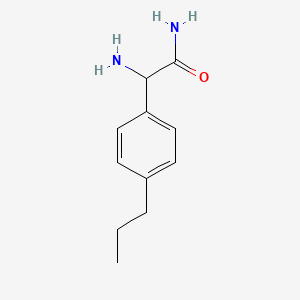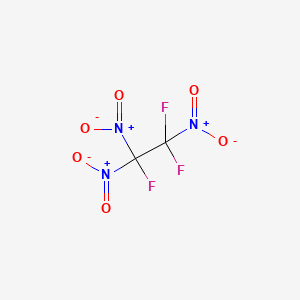
1,1,2-Trifluorotrinitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluorotrinitroethane is a chemical compound with the molecular formula C₂F₃N₃O₆ and a molecular weight of 219.0331 g/mol It is characterized by the presence of three fluorine atoms and three nitro groups attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1,1,2-Trifluorotrinitroethane typically involves the nitration of fluorinated ethane derivatives. One common method includes the reaction of fluorinated ethanes with nitric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are crucial to ensure the selective formation of the desired product .
Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process may include multiple steps of purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
1,1,2-Trifluorotrinitroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reactions with sodium methoxide can replace fluorine atoms with methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1,1,2-Trifluorotrinitroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced metabolic stability.
Mécanisme D'action
The mechanism of action of 1,1,2-Trifluorotrinitroethane involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1,1,2-Trifluorotrinitroethane can be compared with other fluorinated nitroethanes, such as:
1,1,1-Trifluoro-2-nitroethane: This compound has a similar structure but differs in the position of the nitro group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Although it contains chlorine atoms instead of nitro groups, it shares some chemical properties with this compound.
The uniqueness of this compound lies in its combination of fluorine and nitro groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
20165-38-2 |
|---|---|
Formule moléculaire |
C2F3N3O6 |
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
1,1,2-trifluoro-1,2,2-trinitroethane |
InChI |
InChI=1S/C2F3N3O6/c3-1(4,6(9)10)2(5,7(11)12)8(13)14 |
Clé InChI |
YZXMNZPACCLUCJ-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


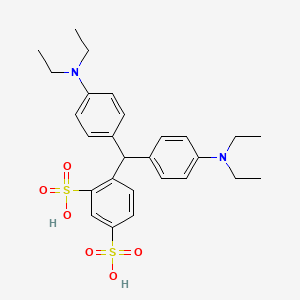
![Bis(3,4-methylenedioxy-6-[(3S,4R)-4-(4-fluorophenyl)piperidine-3-ylmethoxy]methane DiHydrochloride; 3,3'-[Methylenebis(1,3-benzodioxole-6,5-diyloxymethylene)]bis [4-(4-fluorophenyl)piperidine DiHydrochloride; Paroxetine EP Impurity F](/img/structure/B13433167.png)
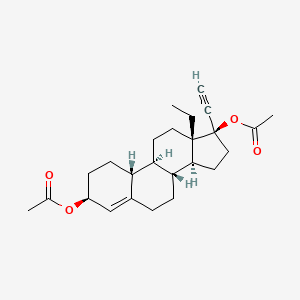
![[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-21'-yl] prop-2-enyl carbonate](/img/structure/B13433173.png)
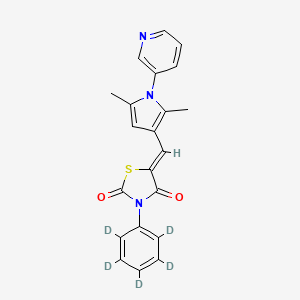
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)

![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)

